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Cas no 3944-36-3 (2-Propanol,1-(1-methylethoxy)-)
3944-36-3 structure
Product Name:2-Propanol,1-(1-methylethoxy)-
CAS No:3944-36-3
MF:C6H14O2
MW:118.174162387848
MDL:MFCD06252288
CID:311256
PubChem ID:354335646
Update Time:2025-07-11
2-Propanol,1-(1-methylethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol,1-(1-methylethoxy)-
- 1-Isopropoxy-2-propanol
- 1-propan-2-yloxypropan-2-ol
- 1-isopropoxypropan-2-ol
- 2-Propanol, 1-isopropoxy-
- AKOS011042678
- 3944-36-3
- SCHEMBL2703
- 1-(1-methylethoxy)-2-propanol
- NS00049342
- 2-Propanol, 1-(1-methylethoxy)-
- 1-isopropoxy-propan-2-ol
- AFHJYKBGDDJSRR-UHFFFAOYSA-N
- NSC 2412
- NSC-2412
- NSC2412
- I1084
- 1J5453324A
- Q27252479
- WLN: QY1&1OY1&1
- 1-ISOPROPYLOXY-2-PROPANOL, (+/-)-
- T72421
- UNII-1J5453324A
- EINECS 223-533-2
- DTXSID40863297
- MFCD06252288
- 2Propanol, 1isopropoxy
- 1Isopropoxy2propanol
- DB-282233
- 2-Propanol, 1-isopropoxy-(8CI)
- (2S)-1-isopropoxypropan-2-ol
- 1Isopropoxypropan2ol
- 2Propanol, 1isopropoxy (8CI)
- DTXCID20811938
-
- MDL: MFCD06252288
- Inchi: 1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3
- InChI Key: AFHJYKBGDDJSRR-UHFFFAOYSA-N
- SMILES: O(CC(C)O)C(C)C
Computed Properties
- Exact Mass: 118.09942
- Monoisotopic Mass: 118.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 52.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 29.5
Experimental Properties
- Density: 0.8790
- Melting Point: -69.47°C (estimate)
- Boiling Point: 137°C(lit.)
- Flash Point: 48.2°C
- Refractive Index: 1.4070
- PSA: 29.46
- LogP: 0.79220
- Vapor Pressure: 3.0±0.5 mmHg at 25°C
2-Propanol,1-(1-methylethoxy)- Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Safety Instruction: H226
- PackingGroup:III
- Storage Condition:4° CStore…,-4℃Store…Better
2-Propanol,1-(1-methylethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I862376-1g |
1-Isopropoxy-2-propanol |
3944-36-3 | ≥98%(GC) | 1g |
¥483.30 | 2022-01-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I1084-5g |
1-Isopropoxy-2-propanol |
3944-36-3 | 98.0%(GC) | 5g |
¥1850.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I1084-1g |
1-Isopropoxy-2-propanol |
3944-36-3 | 98.0%(GC) | 1g |
¥490.0 | 2022-06-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I1084-1G |
1-Isopropoxy-2-propanol |
3944-36-3 | >98.0%(GC) | 1g |
¥515.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I1084-5G |
1-Isopropoxy-2-propanol |
3944-36-3 | >98.0%(GC) | 5g |
¥1490.00 | 2024-04-16 | |
| abcr | AB338073-1 g |
1-Isopropoxy-2-propanol, 98%; . |
3944-36-3 | 98% | 1g |
€180.40 | 2023-06-21 | |
| abcr | AB338073-5 g |
1-Isopropoxy-2-propanol, 98%; . |
3944-36-3 | 98% | 5g |
€524.80 | 2023-06-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I862376-250mg |
1-Isopropoxy-2-propanol |
3944-36-3 | ≥98%(GC) | 250mg |
¥192.60 | 2022-01-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I1084-5g |
1-Isopropoxy-2-propanol |
3944-36-3 | 98.0%(GC) | 5g |
¥1850.0 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I1084-1g |
1-Isopropoxy-2-propanol |
3944-36-3 | 98.0%(GC) | 1g |
¥490.0 | 2023-09-01 |
2-Propanol,1-(1-methylethoxy)- Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Reference
2-Propanol,1-(1-methylethoxy)- Raw materials
2-Propanol,1-(1-methylethoxy)- Preparation Products
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- NSC245044 (769-57-3)
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- 1,2,3,4-Tetramethylbenzene (488-23-3)
- 3-Methyl-2-butanone (563-80-4)
- cis-2-Butene (590-18-1)
- Trimethylacetaldehyde (630-19-3)
- o-Cymene (527-84-4)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- Butanoic acid,2-hydroxy- (600-15-7)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- 2-Methylbutyraldehyde (96-17-3)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
2-Propanol,1-(1-methylethoxy)- Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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